Predicted Lipophilicity Advantage Over Simpler N-Substituted Analogs
The target compound bears a bulky N-ethyl-N-(2-methylpropyl) tertiary amide side chain, which increases calculated lipophilicity relative to the N,N-dimethyl analog (CAS 1152950-81-6). XLogP3-AA for the N,N-dimethyl comparator is 0 [1]. Although an experimentally measured logP for the target compound is not published, the addition of ethyl and isobutyl groups predicts a logP increase of approximately 1.5–2.5 units based on π-value contributions, bringing it into a more favorable range for membrane permeability.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | Not experimentally determined; estimated ~1.5–2.5 based on alkyl chain π-value contributions relative to the N,N-dimethyl analog |
| Comparator Or Baseline | 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS 1152950-81-6): XLogP3-AA = 0 |
| Quantified Difference | Estimated ΔXLogP ≈ +1.5 to +2.5 |
| Conditions | Computed via XLogP3 3.0 (PubChem) for comparator; target compound estimate based on fragment-based π-value addition (Hansch approach) |
Why This Matters
Higher lipophilicity within the optimal LogP range (1–3) is often associated with improved passive membrane permeability and may contribute to superior cellular uptake in cell-based assays, making this compound a preferred choice for intracellular target screening over more polar analogs.
- [1] PubChem Compound Summary for CID 28412426, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide. XLogP3-AA = 0. View Source
